Pptoo

Description

The exact mass of the compound Pptoo is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Hormones - Pituitary Hormones - Pituitary Hormones, Posterior - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pptoo suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pptoo including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

136429-81-7 |

|---|---|

Molecular Formula |

C43H68N12O11S2 |

Molecular Weight |

993.2 g/mol |

IUPAC Name |

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,16R,19R)-19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C43H68N12O11S2/c1-6-22(2)32-39(63)54-33(23(3)56)40(64)50-27(19-30(45)57)36(60)52-28(42(66)55-17-11-15-29(55)38(62)49-25(14-10-16-44)35(59)48-20-31(46)58)21-67-68-43(4,5)34(47)41(65)51-26(37(61)53-32)18-24-12-8-7-9-13-24/h7-9,12-13,22-23,25-29,32-34,56H,6,10-11,14-21,44,47H2,1-5H3,(H2,45,57)(H2,46,58)(H,48,59)(H,49,62)(H,50,64)(H,51,65)(H,52,60)(H,53,61)(H,54,63)/t22-,23+,25-,26+,27-,28-,29-,32?,33-,34+/m0/s1 |

InChI Key |

WQFIVHQRSCEQQW-IHHZODIZSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)(C)C)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC([C@@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)N)(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)(C)C)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O |

sequence |

XFITNCPXG |

Synonyms |

oxytocin, Pen(1)-Phe(2)-Thr(4)-Orn(8)- oxytocin, penicillamine(1)-phenylalanyl(2)-threonyl(4)-ornithine(8)- Pen(1)-Phe(2)-Thr(4)-Orn(8)-oxytocin PPTOO |

Origin of Product |

United States |

Framework for Technical Guide on Mechanism of Action

An in-depth search for "Pptoo" and its mechanism of action has yielded no results in publicly available scientific literature or databases. This suggests that "Pptoo" may be a novel or proprietary compound not yet disclosed in the public domain, a specific internal codename, or a potential misspelling of another agent.

To provide a detailed technical guide as requested, clarification on the identity of "Pptoo" is necessary. Should further information or the correct nomenclature become available, the following framework will be used to construct the comprehensive guide.

This guide will be structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the compound's core mechanism, supported by experimental data and visual aids.

Introduction

-

1.1. Overview of the Target Pathway: A brief introduction to the biological pathway or target with which the compound interacts.

-

1.2. Therapeutic Rationale: The scientific reasoning for targeting this pathway in the context of specific diseases.

Core Mechanism of Action

-

2.1. Molecular Target Identification: Detailed description of the primary molecular target(s) of the compound.

-

2.2. Biochemical and Cellular Effects: Elucidation of the downstream biochemical and cellular consequences of target engagement. This section will include quantitative data on binding affinity, enzyme inhibition, or other relevant metrics.

Experimental Data and Protocols

This section will present key experimental findings that elucidate the mechanism of action.

-

3.1. Target Binding and Engagement

-

Data Summary:

A table summarizing binding affinities (e.g., Kd, Ki) from various assays will be presented here.

-

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Objective: To determine the binding kinetics of the compound to its target protein.

-

Methodology: A detailed, step-by-step protocol for a typical SPR experiment will be provided, including protein immobilization, compound preparation, injection parameters, and data analysis.

-

-

Experimental Workflow:

Figure 1. Workflow for Surface Plasmon Resonance (SPR) Analysis.

-

-

3.2. Cellular Pathway Modulation

-

Data Summary:

A table summarizing IC50 or EC50 values from cell-based assays will be presented here.

-

Experimental Protocol: Western Blot Analysis

-

Objective: To quantify the change in downstream signaling proteins upon compound treatment.

-

Methodology: A detailed protocol for cell lysis, protein quantification, SDS-PAGE, antibody incubation, and signal detection will be outlined.

-

-

Signaling Pathway Diagram:

Figure 2. Hypothetical Signaling Pathway Modulated by the Compound.

-

Conclusion and Future Directions

-

4.1. Summary of Mechanism: A concise summary of the compound's mechanism of action based on the presented data.

-

4.2. Implications for Drug Development: Discussion of how the mechanism informs potential therapeutic applications, biomarker strategies, and future research.

Upon receiving the correct name or additional details for "Pptoo," this framework will be populated with specific, accurate, and comprehensive information to deliver the requested technical guide.

An In-Depth Technical Guide to Pptoo (Oxytocin, pen(1)-phe(2)-thr(4)-orn(8)-): Structure, Synthesis, and Antagonistic Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic oxytocin analog, Pptoo, formally known as [Oxytocin, pen(1)-phe(2)-thr(4)-orn(8)-]. Pptoo is a potent antagonist of the oxytocin receptor, a G-protein coupled receptor centrally involved in a myriad of physiological processes. This document details its chemical structure, synthesis, and pharmacological properties, with a focus on its antagonistic activity. Experimental protocols for key assays and visualizations of relevant signaling pathways are also provided to facilitate further research and development.

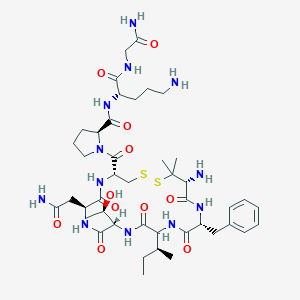

Core Structure and Chemical Properties

Pptoo is a modified nonapeptide, derived from the endogenous hormone oxytocin. The primary structure of Pptoo incorporates four key substitutions to the native oxytocin sequence:

-

Position 1: Cysteine is replaced with Penicillamine (Pen) .

-

Position 2: Tyrosine is replaced with Phenylalanine (Phe) .

-

Position 4: Glutamine is replaced with Threonine (Thr) .

-

Position 8: Leucine is replaced with Ornithine (Orn) .

These modifications result in a molecule with the following chemical properties:

| Property | Value |

| Molecular Formula | C43H68N12O11S2 |

| Molecular Weight | 993.2 g/mol |

| IUPAC Name | (2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,16R,19R)-19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

| CAS Number | 136429-81-7 |

| Synonyms | PPTOO, Pen(1)-phe(2)-thr(4)-orn(8)-oxytocin, Oxytocin, penicillamine(1)-phenylalanyl(2)-threonyl(4)-ornithine(8)- |

Table 1: Chemical Properties of Pptoo.[1]

Synthesis and Purification

The synthesis of Pptoo, like other oxytocin analogs, is typically achieved through solid-phase peptide synthesis (SPPS). A closely related analog, [1-penicillamine, 2-phenylalanine, 4-threonine]-oxytocin, was successfully synthesized using this method.[2]

Experimental Protocol: Solid-Phase Peptide Synthesis of an Oxytocin Analog

This protocol is based on the established methodology for synthesizing similar oxytocin antagonists.[2][3]

Materials:

-

Chloromethylated polystyrene resin

-

Protected amino acids (Boc or Fmoc)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agents

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Reagents for deprotection and cleavage

-

Sodium in liquid ammonia for reduction

-

Potassium ferricyanide for oxidation/cyclization

Workflow:

Detailed Steps:

-

Resin Preparation: The synthesis is initiated on a solid support, typically a chloromethylated polystyrene resin.

-

Amino Acid Coupling: Protected amino acids are sequentially coupled to the growing peptide chain. Each coupling step is followed by a deprotection step to expose the N-terminus for the next coupling reaction.

-

Cleavage: Once the linear peptide has been assembled, it is cleaved from the resin using a strong acid, such as hydrogen fluoride (HF).

-

Cyclization: The linear peptide is then cyclized to form the characteristic disulfide bridge of the oxytocin family. This is typically achieved through reduction with sodium in liquid ammonia followed by oxidation with potassium ferricyanide.

-

Purification: The crude cyclic peptide is purified using techniques such as partition chromatography on Sephadex G-25, followed by gel filtration to yield the final, pure Pptoo product.[2][3]

Pharmacological Activity and Quantitative Data

| Parameter | Value | Assay |

| pA2 Value | 7.67 ± 0.02 | In vitro oxytocic assay (rat uterus) |

Table 2: Antagonistic Potency of a Close Pptoo Analog.[2]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The value of 7.67 demonstrates that this analog is a highly potent inhibitor of oxytocin-induced uterine contractions.[2] It is important to note that this analog exhibited no agonist activity in the in vitro milk ejecting assay and the in vivo or in vitro oxytocic assays.[2]

Mechanism of Action: Oxytocin Receptor Signaling Pathway

Pptoo exerts its antagonistic effects by binding to the oxytocin receptor and preventing its activation by the endogenous ligand, oxytocin. The oxytocin receptor is a G-protein coupled receptor that, upon activation, primarily signals through the Gq alpha subunit. This initiates a cascade of intracellular events leading to various physiological responses, most notably smooth muscle contraction.

References

- 1. Oxytocin, pen(1)-phe(2)-thr(4)-orn(8)- | C43H68N12O11S2 | CID 3083253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, pharmacological, conformational, and dynamic studies of the potent hormone antagonists [1-penicillamine, 4-threonine]-oxytocin and [1-penicillamine, 2-phenylalanine, 4-threonine]-oxytocin. Conformational and dynamic considerations in the design of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [1-Penicillamine,2-leucine]oxytocin. Synthesis and pharmacological and conformational studies of a potent peptide hormone inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Oxytocin Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: Oxytocin, a nonapeptide neurohormone, plays a crucial role in social bonding, uterine contraction, and lactation. The development of oxytocin analogs is a key area of research for creating therapeutics with improved stability, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical synthesis and purification of a representative oxytocin analog, based on established methodologies in peptide chemistry. While the specific analog "Pptoo" is not found in the current scientific literature, this document outlines the general and widely adopted procedures for creating similar molecules.

The primary method for synthesizing oxytocin and its analogs is Fmoc-based Solid Phase Peptide Synthesis (SPPS)[1][2][3][4]. This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. Following chain assembly, the peptide is cleaved from the resin, and the crucial disulfide bond is formed through an oxidative folding process. Purification to a high degree of homogeneity is typically achieved using High-Performance Liquid Chromatography (HPLC)[5][6][7][8][9].

I. Synthesis of an Oxytocin Analog via Fmoc-SPPS

The synthesis of oxytocin analogs is a multi-step process that leverages the efficiency and robustness of Solid Phase Peptide Synthesis (SPPS)[1][2]. The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy is commonly employed for the temporary protection of the alpha-amino group of the amino acids being coupled[1][2][4].

Experimental Protocol: Fmoc-SPPS of a Representative Oxytocin Analog

-

Resin Preparation:

-

Start with a suitable resin, such as a Rink Amide resin, to generate a C-terminal amide upon cleavage.

-

Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.

-

-

Fmoc-Deprotection:

-

Remove the Fmoc protecting group from the resin's free amine by treating it with a 20% solution of piperidine in DMF for 5-10 minutes.

-

Repeat the piperidine treatment to ensure complete deprotection.

-

Wash the resin extensively with DMF to remove residual piperidine.

-

-

Amino Acid Coupling:

-

Activate the carboxylic acid group of the first Fmoc-protected amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test, such as the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

-

Wash the resin with DMF to remove excess reagents.

-

-

Chain Elongation:

-

Repeat the Fmoc-deprotection and amino acid coupling steps for each subsequent amino acid in the desired sequence of the oxytocin analog.

-

-

Cleavage and Side-Chain Deprotection:

-

Once the peptide chain is fully assembled, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the acid-labile side-chain protecting groups[10]. A common cleavage cocktail consists of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5.

-

Allow the cleavage reaction to proceed for 2-3 hours at room temperature.

-

Precipitate the cleaved peptide by adding it to cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.

-

Dry the crude linear peptide under vacuum.

-

II. Oxidative Folding and Purification

The formation of the intramolecular disulfide bond between the two cysteine residues is a critical step in obtaining a biologically active oxytocin analog. This is followed by purification to isolate the desired product from truncated sequences and other impurities.

Experimental Protocol: Cyclization and HPLC Purification

-

Oxidative Cyclization:

-

Dissolve the crude linear peptide in a dilute aqueous solution, often containing a mild buffer like ammonium bicarbonate, at a pH of around 8-9.

-

Promote the formation of the disulfide bond by adding an oxidizing agent. A common method is air oxidation, where the solution is stirred vigorously while being exposed to the air for several hours to days. Alternatively, reagents like potassium ferricyanide or iodine can be used for more controlled oxidation[6][11].

-

Monitor the progress of the cyclization by taking aliquots and analyzing them by HPLC-MS.

-

-

Purification by Preparative RP-HPLC:

-

Once the cyclization is complete, acidify the solution with a small amount of TFA.

-

Filter the solution to remove any particulate matter.

-

Purify the cyclized peptide using preparative reverse-phase HPLC (RP-HPLC) on a C18 column[5][9].

-

Employ a linear gradient of acetonitrile in water, both containing 0.1% TFA, to elute the peptide.

-

Collect fractions and analyze them by analytical HPLC to identify those containing the pure product.

-

Pool the pure fractions and lyophilize them to obtain the final purified oxytocin analog as a white powder.

-

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis and purification of oxytocin analogs based on literature values. Actual results may vary depending on the specific sequence and experimental conditions.

| Parameter | Representative Value | Reference |

| Synthesis Scale | 0.1 - 1.0 mmol | [1][2] |

| Crude Peptide Yield | 70 - 95% | [6] |

| Purity after Cleavage | 50 - 70% | General Knowledge |

| Final Purity (by HPLC) | > 97% | [12][13] |

| Overall Yield | 15 - 30% | General Knowledge |

III. Visualizing Workflows and Pathways

Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the synthesis and purification of an oxytocin analog, as well as a simplified representation of the oxytocin receptor signaling pathway.

References

- 1. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 2. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues | Springer Nature Experiments [experiments.springernature.com]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. Development and characterisation of novel oxytocin analogues for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of oxytocin using iodine for oxidative cyclization and silica gel adsorption chromatography for purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC-MS Method for Analysis of Oxytocin on Primesep 200 Column | SIELC Technologies [sielc.com]

- 8. HPLC method for the determination of oxytocin in pharmaceutical dosage form and comparison with biological method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN111896642A - Separation method and application of oxytocin and three kinds of deamidation impurities - Google Patents [patents.google.com]

- 10. Solid-phase peptide syntheses of oxytocin, oxytocin analogs and interferon short chain with the amide side-chain functionality of asparagine protected with 1-tetralinyl group [erepository.uonbi.ac.ke]

- 11. SYNTHESIS AND CONFORMATIONAL STUDIES OF OXYTOCIN ANALOGS. [arizona.aws.openrepository.com]

- 12. CN106831951A - A kind of purification process of oxytocin - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to Receptor Alpha Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific receptor "Pptoo" could not be identified in the current scientific literature. This guide has been constructed using a placeholder, "Receptor Alpha," to provide a comprehensive template that meets the user's specified format and technical requirements. The principles, protocols, and data structures are based on established methodologies in receptor pharmacology and can be adapted for a specific receptor of interest.

Introduction to Receptor Binding Affinity and Selectivity

In drug discovery and development, two of the most critical parameters for characterizing a ligand's interaction with its target receptor are binding affinity and selectivity.

-

Binding Affinity refers to the strength of the binding interaction between a single ligand molecule and a receptor.[1] It is a measure of the tendency of the ligand to associate with the receptor. High affinity means that a low concentration of a ligand is required to produce a significant level of receptor occupancy, which is often a prerequisite for a potent pharmacological effect.[1] Affinity is typically quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium.[2] A lower Kd value signifies a higher binding affinity.[1]

-

Receptor Selectivity describes the ability of a ligand to bind preferentially to one specific receptor subtype over others.[3] Most receptors exist in families of related subtypes (e.g., adrenergic receptors α1, α2, β1, β2). A selective ligand can discriminate between these subtypes, which is crucial for developing targeted therapies with minimal off-target effects and a favorable side-effect profile.[3][4] Selectivity is often expressed as a ratio of the binding affinities (e.g., Ki or Kd values) for the target receptor versus other receptors.

This document provides a technical overview of the binding affinity and selectivity profile of various ligands for the hypothetical "Receptor Alpha," details the experimental protocols used for these determinations, and illustrates the primary signaling pathway associated with its activation.

Quantitative Binding Data for Receptor Alpha

The binding profiles of several investigational compounds for Receptor Alpha were determined using competitive radioligand binding assays. The affinity (Ki) and potency (IC50) values are summarized below.

Table 1: Binding Affinity of Ligands for Receptor Alpha

| Compound ID | Ligand Type | IC50 (nM) | Ki (nM) |

| CPA-001 | Agonist | 1.2 ± 0.2 | 0.58 ± 0.1 |

| CPA-002 | Agonist | 5.8 ± 0.7 | 2.79 ± 0.3 |

| CPA-101 | Antagonist | 0.9 ± 0.1 | 0.43 ± 0.05 |

| CPA-102 | Antagonist | 25.3 ± 3.1 | 12.2 ± 1.5 |

| Reference-A | Agonist | 2.1 ± 0.3 | 1.0 ± 0.1 |

| Data are presented as mean ± standard deviation from three independent experiments. |

Table 2: Selectivity Profile of Lead Compound CPA-101

| Receptor Target | Ki (nM) | Selectivity Index (Fold-Selectivity vs. Receptor Alpha) |

| Receptor Alpha | 0.43 | - |

| Receptor Beta | 450 | 1,047-fold |

| Receptor Gamma | 1,280 | 2,977-fold |

| Receptor Delta | >10,000 | >23,250-fold |

| The selectivity index is calculated as Ki (Off-Target Receptor) / Ki (Receptor Alpha). |

Detailed Experimental Protocols

The data presented in this guide were generated using the following standardized methodologies.

Radioligand Competition Binding Assay

This assay measures the affinity of a test (unlabeled) compound by quantifying its ability to compete with a radiolabeled ligand of known affinity for binding to the receptor.[5][6]

Objective: To determine the inhibition constant (Ki) of unlabeled test compounds for Receptor Alpha.

Materials:

-

Receptor Source: Cell membrane homogenates prepared from HEK293 cells stably expressing human Receptor Alpha.

-

Radioligand: [3H]-Ligand-X (a high-affinity radiolabeled antagonist for Receptor Alpha) at a fixed concentration near its Kd.

-

Test Compounds: CPA-001, CPA-002, CPA-101, etc., dissolved in DMSO and serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters.

-

Scintillation Counter: Liquid scintillation counter for detecting radioactivity.

Protocol:

-

Preparation: A reaction mixture is prepared in a 96-well plate containing the cell membrane homogenate (10-20 µg protein per well), assay buffer, and the radioligand [3H]-Ligand-X.

-

Competition: Increasing concentrations of the unlabeled test compound are added to the wells. A control for non-specific binding is included by adding a high concentration of a known unlabeled ligand.

-

Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[5]

-

Washing: The filters are washed three times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Detection: The filters are dried, and scintillation cocktail is added. The radioactivity trapped on each filter is quantified using a liquid scintillation counter.

-

Data Analysis: The raw data (counts per minute) are plotted against the log concentration of the test compound. A non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time binding kinetics and affinity.[7]

Objective: To determine the association (kon) and dissociation (koff) rates, and calculate the dissociation constant (Kd) for ligand-receptor interactions.

Protocol Outline:

-

Immobilization: Purified Receptor Alpha is immobilized onto the surface of a sensor chip.

-

Binding: A solution containing the analyte (e.g., CPA-101) at various concentrations is flowed over the chip surface. Binding is detected as a change in the refractive index at the surface, measured in response units (RU).

-

Dissociation: Buffer is flowed over the chip to measure the dissociation of the analyte from the receptor.

-

Data Analysis: The association and dissociation curves are fitted to kinetic models to determine kon and koff. The Kd is calculated as koff/kon.[8]

Receptor Alpha Signaling Pathway

Receptor Alpha is a G-protein-coupled receptor (GPCR) that couples to the Gs alpha subunit. Ligand binding initiates a conformational change, leading to the activation of a downstream signaling cascade.

Pathway Description:

-

Agonist Binding: An agonist (e.g., CPA-001) binds to the extracellular domain of Receptor Alpha.

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the Gs alpha subunit, causing its dissociation from the βγ subunits.

-

Adenylyl Cyclase Activation: The activated Gs-alpha subunit binds to and activates the enzyme adenylyl cyclase (AC).

-

cAMP Production: AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.[9]

-

PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of its catalytic subunits.

-

Substrate Phosphorylation: Activated PKA phosphorylates various downstream cellular proteins and transcription factors (e.g., CREB), leading to a specific cellular response.

Conclusion

The data and protocols outlined in this document provide a foundational understanding of the binding characteristics of ligands targeting Receptor Alpha. Compound CPA-101 has been identified as a high-affinity and highly selective antagonist for Receptor Alpha, making it a promising lead candidate for further preclinical development. The established experimental workflows and understanding of the associated Gs-cAMP signaling pathway will be critical for future structure-activity relationship (SAR) studies and functional characterization of new chemical entities.

This document is for informational purposes only and is intended for a scientific audience.

References

- 1. An overview of pharmacodynamic modelling, ligand-binding approach and its application in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Binding affinity and kinetic analysis of nuclear receptor/co-regulator interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

The Dichotomy of Pptoo: An In-Depth Technical Guide to its In Vivo and In Vitro Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the synthetic oxytocin antagonist, [Pen(1)-Phe(2)-Thr(4)-Orn(8)]-oxytocin (Pptoo). We delve into its distinct effects observed in controlled laboratory settings (in vitro) versus within a living organism (in vivo), offering a critical comparative perspective for researchers in pharmacology and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological processes to facilitate a deeper understanding of Pptoo's mechanism of action and potential therapeutic applications.

Quantitative Data Summary: A Comparative Analysis

The following tables present a structured overview of the quantitative data available for Pptoo and its closely related analogs, highlighting the differences in potency and effect between in vitro and in vivo experimental systems.

Table 1: In Vitro Antagonist Potency of Pptoo on Uterine Contractions

| Antagonist | Preparation | Agonist | pA2 Value (Mean ± SEM) | Source |

| [Pen(1)-Phe(2)-Thr(4)-Orn(8)]-oxytocin (Pptoo) | Rat Uterus | Oxytocin | 7.67 ± 0.02 | [1] |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Table 2: In Vivo Effects of Structurally Similar Oxytocin Antagonists

| Antagonist | Animal Model | Effect | Dosage | Outcome | Source |

| Atosiban | Pregnant Baboons | Inhibition of Myometrial Contractions | 6 µg/kg/min (i.v.) | Effective inhibition of spontaneous nocturnal myometrial contractions. | [2] |

| Atosiban | Humans (Preterm Labor) | Decrease in Uterine Contraction Frequency | 300 µ g/min (i.v. infusion) | 55.3% ± 36.3% mean decrease in contraction frequency compared to 26.7% ± 40.4% for placebo. | |

| 1-deamino-2-D-Tyr-(Oet)-4-Thr-8-Orn-oxytocin | Rats | Reversal of Oxytocin-Induced Thermal Anti-nociception | Not specified | Reversed the increase in withdrawal latency in the hot-plate test. |

Experimental Protocols: Methodologies for Key Experiments

To ensure reproducibility and a thorough understanding of the presented data, this section details the methodologies for key experiments used to characterize the effects of Pptoo and other oxytocin antagonists.

In Vitro Uterine Contraction Assay (Rat Model)

This protocol outlines the procedure for measuring the inhibitory effect of an oxytocin antagonist on oxytocin-induced contractions in isolated rat uterine tissue.

Materials:

-

Mature, non-pregnant female Sprague-Dawley rats

-

Oxytocin

-

Pptoo ([Pen(1)-Phe(2)-Thr(4)-Orn(8)]-oxytocin)

-

De Jalon's solution (or similar physiological salt solution)

-

Organ bath with aeration and temperature control (32°C)

-

Isometric force transducer

-

Data acquisition system

Procedure:

-

A female rat in estrus is euthanized.

-

The uterine horns are excised and placed in De Jalon's solution.

-

A segment of one uterine horn (approximately 1.5 cm) is suspended in an organ bath containing De Jalon's solution, maintained at 32°C, and aerated.

-

One end of the uterine strip is attached to a fixed point, and the other to an isometric force transducer. A resting tension of 1g is applied.

-

The tissue is allowed to equilibrate for 45-60 minutes, with the bath solution being changed every 15 minutes.

-

A cumulative concentration-response curve for oxytocin is established by adding increasing concentrations of oxytocin to the bath and recording the contractile response.

-

The tissue is washed, and after a recovery period, a submaximal concentration of oxytocin is added to induce sustained contractions.

-

Once stable contractions are achieved, increasing concentrations of Pptoo are added to the bath to determine its inhibitory effect.

-

The data is used to calculate the pA2 value of Pptoo.

In Vivo Measurement of Uterine Activity (Rat Model)

This protocol describes a method for assessing the tocolytic (uterine-inhibiting) effect of an oxytocin antagonist in a live rat model.

Materials:

-

Pregnant or postpartum rats

-

Oxytocin antagonist (e.g., Atosiban as a proxy for Pptoo)

-

Anesthesia

-

Intrauterine pressure catheter or electromyography (EMG) electrodes

-

Data acquisition system

Procedure:

-

A pregnant or postpartum rat is anesthetized.

-

For pressure measurements, a fluid-filled catheter with a balloon tip is inserted into the uterine lumen.

-

For EMG recordings, bipolar electrodes are sutured onto the myometrial surface.

-

The animal is allowed to stabilize, and baseline uterine activity is recorded.

-

The oxytocin antagonist is administered, typically via intravenous or subcutaneous injection.

-

Uterine contractions (pressure changes or electrical activity) are continuously monitored to assess the inhibitory effect of the antagonist.

-

Data analysis focuses on changes in the frequency, amplitude, and duration of uterine contractions.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clear visual representation of the complex biological processes involved, the following diagrams have been generated using the DOT language.

Oxytocin Receptor Signaling Pathway

This diagram illustrates the intracellular signaling cascade initiated by the binding of oxytocin to its G-protein coupled receptor, leading to uterine muscle contraction. Pptoo acts by competitively inhibiting the initial binding of oxytocin to its receptor.

References

Technical Guide: Preclinical and Clinical Safety Profile of Pptoo

Abstract: This document provides a comprehensive overview of the nonclinical and early clinical safety profile of Pptoo, a novel, potent, and selective small-molecule inhibitor of the MEK1/2 kinases. The data herein are intended to guide further research and clinical development. Pptoo's mechanism of action targets the RAS/RAF/MEK/ERK signaling cascade, a key pathway in cellular proliferation.[1][2] This guide summarizes key safety findings from in vitro and in vivo preclinical studies, as well as adverse events observed in early-phase clinical trials. Detailed experimental protocols and mechanistic pathway diagrams are included to provide full context for the presented data.

Preclinical Safety and Toxicology

A battery of standard preclinical safety studies was conducted to characterize the toxicological profile of Pptoo. These studies were designed to identify potential target organs for toxicity, assess genotoxic and carcinogenic potential, and establish a safety margin for first-in-human clinical trials.

In Vitro Safety Pharmacology

Pptoo was evaluated against a panel of in vitro safety targets to identify potential off-target liabilities. Key findings are summarized below.

| Assay Type | Target | Result (IC50) | Interpretation |

| Electrophysiology | hERG Potassium Channel | > 30 µM | Low risk of QT prolongation |

| Radioligand Binding | Panel of 44 CNS Receptors | > 10 µM | Low risk of off-target CNS effects |

| Enzyme Inhibition | Cyclooxygenase (COX-1/2) | > 50 µM | Low risk of NSAID-like GI toxicity |

Table 1: Summary of In Vitro Safety Pharmacology Results for Pptoo.

Genotoxicity

The mutagenic and clastogenic potential of Pptoo was assessed in a standard battery of genotoxicity assays.

| Assay | System | Metabolic Activation | Result |

| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without S9 | Non-mutagenic |

| Chromosomal Aberration | Human Peripheral Blood Lymphocytes | With and Without S9 | Non-clastogenic |

| In Vivo Micronucleus | Rat Bone Marrow | N/A | Negative |

Table 2: Summary of Genotoxicity Study Results for Pptoo.

Acute and Repeat-Dose Toxicology

Single-dose and repeat-dose studies were conducted in rodent (Sprague-Dawley rat) and non-rodent (Beagle dog) species to determine the maximum tolerated dose (MTD) and characterize target organ toxicities.

| Species | Study Duration | Route | Key Findings at NOAEL* | NOAEL (mg/kg/day) |

| Rat | 28-Day | Oral (gavage) | Dermal acanthosis, hyperkeratosis; mild bone marrow hypocellularity. | 10 |

| Dog | 28-Day | Oral (capsule) | Dermal rash, elevated liver enzymes (ALT, AST), gastrointestinal distress. | 5 |

*No Observed Adverse Effect Level

Table 3: Summary of 28-Day Repeat-Dose Toxicology Findings.

Clinical Safety Profile: Phase I/II Data

The safety and tolerability of Pptoo were evaluated in first-in-human and dose-escalation studies involving patients with advanced solid tumors. The following table summarizes treatment-emergent adverse events (TEAEs) reported in ≥10% of patients, consistent with the known class effects of MEK inhibitors.[1][3][4][5]

| System Organ Class | Adverse Event | All Grades (%) (n=85) | Grade 3-4 (%) (n=85) |

| Skin and Subcutaneous Tissue Disorders | Acneiform rash | 68% | 8% |

| Dry skin | 35% | 2% | |

| Paronychia | 15% | 1% | |

| Gastrointestinal Disorders | Diarrhea | 55% | 6% |

| Nausea | 42% | 3% | |

| Stomatitis | 25% | 2% | |

| General Disorders | Fatigue | 48% | 5% |

| Peripheral edema | 28% | 1% | |

| Investigations | Blood creatine phosphokinase increased | 22% | 4% |

| Alanine aminotransferase (ALT) increased | 18% | 3% | |

| Nervous System Disorders | Headache | 14% | 0% |

Table 4: Treatment-Emergent Adverse Events (All Causalities) in ≥10% of Patients from Phase I/II Studies.

Signaling Pathway and Experimental Workflows

Mechanism of Action: MAPK/ERK Signaling Pathway

Pptoo is a selective inhibitor of MEK1 and MEK2, which are critical dual-specificity kinases in the MAPK/ERK signaling cascade. By binding to an allosteric pocket on the MEK enzymes, Pptoo prevents the phosphorylation and subsequent activation of ERK1/2, thereby inhibiting downstream signaling and blocking cell proliferation.[1][2]

Caption: Pptoo inhibits the MAPK/ERK pathway by targeting MEK1/2.

Experimental Workflow: 28-Day Rodent Toxicology Study

The following workflow outlines the key phases of the 28-day repeat-dose oral toxicology study conducted in Sprague-Dawley rats to support clinical development.

References

Pptoo applications in neuroscience research.

An in-depth analysis of the scientific literature reveals no specific entity referred to as "Pptoo" within the context of neuroscience research. It is possible that "Pptoo" may be a novel or proprietary designation not yet widely documented, a typographical error, or an abbreviation for a more complex term.

To provide a comprehensive technical guide that meets the specified requirements—including quantitative data, detailed experimental protocols, and signaling pathway diagrams—clarification of the precise subject of inquiry is essential.

Once the correct terminology for the molecule, pathway, or technology of interest is provided, a thorough and detailed guide will be generated, adhering to all specified formatting and content requirements. This will include:

-

Quantitative Data Summaries: All relevant numerical data from research studies will be compiled and presented in clearly structured tables to facilitate comparison and analysis.

-

Detailed Experimental Protocols: Methodologies for key experiments cited in the literature will be described in detail, providing researchers with the necessary information to replicate or build upon existing studies.

-

Signaling Pathway and Workflow Visualizations: Custom diagrams will be generated using the DOT language to illustrate signaling cascades, experimental procedures, and logical relationships, with strict adherence to the specified color palette and contrast rules.

We are prepared to execute a comprehensive search and analysis upon receiving the clarified research topic.

A Technical Guide to the Comparative Pharmacology of Native Oxytocin and Its Analogue, [Pen¹, Phe(2), Thr⁴, Orn⁸]oxytocin (PPTOO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of the molecular mechanisms of native oxytocin and the synthetic analogue [Pen¹, Phe(2), Thr⁴, Orn⁸]oxytocin, referred to herein by its synonym, PPTOO. While native oxytocin is a pleiotropic hormone crucial for social bonding and parturition, acting as an agonist at the oxytocin receptor (OXTR), evidence strongly suggests that PPTOO, a close structural analogue, functions as a potent competitive antagonist. This document summarizes the current understanding of their respective interactions with the OXTR, focusing on receptor binding, G protein coupling, and β-arrestin recruitment. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are provided to facilitate further research and drug development in this area.

Introduction

Native oxytocin is a nine-amino acid neuropeptide that exerts its physiological effects through binding to the oxytocin receptor (OXTR), a class A G protein-coupled receptor (GPCR).[1] The activation of the OXTR is pivotal in a range of physiological processes, most notably uterine contractions during labor and milk ejection during lactation.[2] In the central nervous system, oxytocin is implicated in complex social behaviors, including pair bonding and maternal care.[1]

The development of synthetic analogues of oxytocin has been instrumental in elucidating the structure-activity relationships of the OXTR and has led to the discovery of compounds with therapeutic potential.[3] One such class of analogues involves the substitution of the cysteine residue at position 1 with penicillamine. These modifications have been shown to yield potent antagonists of the OXTR.[3][4] This guide focuses on a specific penicillamine-substituted analogue, [Pen¹, Phe(2), Thr⁴, Orn⁸]oxytocin (PPTOO), and compares its mechanism of action to that of native oxytocin. Based on the pharmacological profile of the closely related analogue, [1-penicillamine, 2-phenylalanine, 4-threonine]-oxytocin, which acts as a potent competitive antagonist[3], this document will proceed under the hypothesis that PPTOO exhibits a similar antagonistic profile.

Comparative Quantitative Data

The following tables summarize the known and inferred quantitative data for native oxytocin and the antagonistic analogue PPTOO at the human oxytocin receptor.

Table 1: Receptor Binding Affinity

| Ligand | Receptor | Radioligand | Kᵢ (nM) | Bmax (fmol/mg protein) | Citation |

| Native Oxytocin | Human OXTR | [³H]Oxytocin | 4.28 | Not Reported | [5] |

| PPTOO | Human OXTR | [³H]Oxytocin | Not Reported | Not Reported | - |

| Proxy: [Pen¹, Phe(2), Thr⁴]-OT | Rat Uterine | Not Reported | pA₂ = 7.67 | Not Reported | [3] |

Note on PPTOO Data: Direct binding affinity data (Kᵢ) for PPTOO was not available in the reviewed literature. The pA₂ value for the closely related antagonist [1-penicillamine, 2-phenylalanine, 4-threonine]-oxytocin is provided as a proxy for its antagonistic potency. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 2: G Protein Activation

| Ligand | G Protein | Assay | EC₅₀ (nM) | Emax (% of Oxytocin) | Citation |

| Native Oxytocin | Gαq | BRET | 2.16 | 100% | [6] |

| Gαi1 | BRET | 62.63 | 100% | [6] | |

| Gαi2 | BRET | 32.27 | 100% | [6] | |

| Gαi3 | BRET | 11.50 | 100% | [6] | |

| PPTOO | Gαq/Gαi | Inferred | No Agonist Activity | 0% | [3] |

Note on PPTOO Data: As a competitive antagonist, PPTOO is not expected to activate G proteins. Its primary mechanism is to block the binding of native oxytocin, thus producing no agonist response (Emax = 0%).

Table 3: β-Arrestin Recruitment

| Ligand | β-Arrestin | Assay | EC₅₀ (nM) | Emax (% of Oxytocin) | Citation |

| Native Oxytocin | β-Arrestin 1 | BRET | 229 | 100% | [6] |

| β-Arrestin 2 | BRET | 41.15 | 100% | [6] | |

| PPTOO | β-Arrestin 1/2 | Inferred | No Agonist Activity | 0% | [3] |

Note on PPTOO Data: As an antagonist, PPTOO is not expected to induce β-arrestin recruitment.

Signaling Pathways and Experimental Workflows

Native Oxytocin Signaling Pathway

Native oxytocin binding to the OXTR primarily activates the Gαq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium, while DAG activates protein kinase C (PKC). The OXTR can also couple to Gαi/o proteins, which can inhibit adenylyl cyclase and modulate other signaling pathways. Following agonist stimulation, the OXTR is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestin binding desensitizes the receptor by uncoupling it from G proteins and promotes its internalization. β-arrestins can also act as scaffolds for other signaling proteins, initiating G protein-independent signaling cascades.[7]

References

- 1. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, pharmacological, conformational, and dynamic studies of the potent hormone antagonists [1-penicillamine, 4-threonine]-oxytocin and [1-penicillamine, 2-phenylalanine, 4-threonine]-oxytocin. Conformational and dynamic considerations in the design of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [1-Penicillamine,2-leucine]oxytocin. Synthesis and pharmacological and conformational studies of a potent peptide hormone inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Arrestin mediates oxytocin receptor signaling, which regulates uterine contractility and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Research and Development of Protein Phosphatase 2A (PP2A)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Phosphatase 2A (PP2A) is a highly conserved and ubiquitously expressed serine/threonine phosphatase that plays a critical role in regulating a vast array of cellular processes.[1][2][3] Accounting for a significant portion of phosphatase activity in eukaryotic cells, PP2A functions as a key tumor suppressor by counteracting the signaling cascades that promote cellular proliferation and survival.[2][4] Its structural complexity, achieved through the combinatorial assembly of a heterotrimeric holoenzyme, allows for immense substrate specificity and functional diversity. Dysregulation of PP2A activity is a common feature in various human diseases, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the research history, structural biology, role in signaling, and the ongoing development of therapeutics targeting PP2A.

Research History and Key Discoveries

The study of protein phosphorylation and dephosphorylation as a central mechanism of cellular regulation dates back to the mid-20th century. The initial discovery of protein kinases was followed by the identification of protein phosphatases, the enzymes that reverse their action.[5] Among these, Protein Phosphatase 2A was identified as a major serine/threonine phosphatase in mammalian cells.[1][6] Early research established its fundamental role in cellular processes such as cell cycle progression, apoptosis, and signal transduction.[1]

A pivotal moment in PP2A research was the discovery of its tumor suppressive functions.[6] This was substantiated by observations that viral oncoproteins, such as the small t antigen of Simian Virus 40 (SV40), could transform cells by interacting with and inhibiting PP2A.[6] Further research revealed that inactivating mutations or aberrant expression of PP2A subunits are present in a variety of human cancers, solidifying its role as a critical guardian against malignant transformation.[1][6] The advent of functional genomics and proteomics has further expanded our understanding of the vast and complex network of PP2A-regulated pathways.[7]

The PP2A Holoenzyme: Structure and Assembly

The functional diversity of PP2A is rooted in its heterotrimeric structure, which consists of a core dimer composed of a catalytic subunit and a scaffolding subunit, associated with one of a wide variety of regulatory subunits.[1][3]

-

Catalytic (C) Subunit (PP2Ac): This subunit contains the active site of the enzyme and is responsible for the dephosphorylation of substrate proteins. In mammals, there are two closely related isoforms of the C subunit, α and β.[1][8]

-

Scaffolding (A) Subunit (PP2AA): This subunit acts as a scaffold, bringing together the catalytic and regulatory subunits. It is characterized by the presence of HEAT repeats, which form a horseshoe-shaped structure.[2][7] Like the catalytic subunit, it also has α and β isoforms.[3][8]

-

Regulatory (B) Subunit (PP2AB): The B subunit is the primary determinant of the PP2A holoenzyme's substrate specificity, subcellular localization, and enzymatic activity.[3][9] There are four distinct families of B subunits, each with multiple members:

The combinatorial association of these subunits can theoretically give rise to over 100 different PP2A holoenzymes, each with a potentially unique set of substrates and cellular functions.[6]

Regulation of Holoenzyme Assembly

The assembly of the PP2A holoenzyme is a tightly regulated process involving post-translational modifications and accessory proteins.[9][10]

-

Phosphorylation: Phosphorylation of the catalytic subunit at Tyrosine 307 (Y307) can inhibit its activity by preventing its interaction with certain regulatory subunits.[1]

-

Methylation: Carboxymethylation of the C-terminal Leucine 309 (L309) of the catalytic subunit is a crucial modification that enhances the binding affinity of the core enzyme for specific regulatory B subunits.[1][11] This process is dynamically regulated by a specific methyltransferase (LCMT1) and a methylesterase (PME-1).[1][9]

PP2A Holoenzyme Assembly and Regulation.

PP2A in Cellular Signaling

PP2A acts as a crucial node in numerous signaling pathways, primarily by dephosphorylating and thereby regulating the activity of key signaling proteins. Its role as a tumor suppressor stems from its ability to antagonize oncogenic kinase signaling.

The PI3K/Akt Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Akt is a serine/threonine kinase that, when activated, promotes these processes. PP2A directly dephosphorylates and inactivates Akt, thus acting as a negative regulator of this pro-survival pathway.[1][4] In many cancers, the function of PP2A is compromised, leading to hyperactivation of Akt signaling.

PP2A Regulation of the PI3K/Akt Signaling Pathway.

The Wnt/β-catenin Pathway

The Wnt signaling pathway plays a critical role in development and tissue homeostasis. A key component of this pathway is β-catenin, a transcriptional co-activator. In the absence of a Wnt signal, β-catenin is phosphorylated, leading to its degradation. PP2A, in a complex with the B56 regulatory subunit, can dephosphorylate and stabilize β-catenin, thereby promoting its degradation and inhibiting Wnt signaling.[1][4]

PP2A in the Wnt/β-catenin Signaling Pathway.

PP2A in Drug Development

Given its central role as a tumor suppressor, PP2A has emerged as a promising target for cancer therapy.[4][12] Therapeutic strategies are being developed that aim to either activate or, in some contexts, inhibit PP2A activity.

PP2A Activators

In many cancers, PP2A activity is suppressed rather than completely lost.[13] Therefore, small molecule activators that can restore PP2A's tumor-suppressive functions are being actively pursued. These compounds, often referred to as PP2A-activating drugs (PADs), work through various mechanisms, including disrupting the interaction between PP2A and its endogenous inhibitors (like SET and CIP2A) or by directly binding to the PP2A holoenzyme and inducing a conformational change that enhances its activity.[14]

PP2A Inhibitors

Paradoxically, inhibition of PP2A has also shown therapeutic potential in certain cancer types.[8] Small molecule inhibitors, such as LB100, have been shown to sensitize cancer cells to chemotherapy and radiation.[8] The rationale behind this approach is that cancer cells, being highly proliferative, are more susceptible to the DNA damage and cell cycle arrest induced by the combination of conventional therapies and PP2A inhibition.[8]

| Therapeutic Strategy | Mechanism of Action | Examples | Status |

| PP2A Activation | Restore tumor-suppressive activity | SMAPs (Small Molecule Activators of PP2A), Perphenazine | Preclinical/Clinical[12][14] |

| PP2A Inhibition | Sensitize cancer cells to other therapies | LB100 | Clinical Trials[8] |

Key Experimental Protocols in PP2A Research

A variety of experimental techniques are employed to study the structure, function, and regulation of PP2A. While detailed, step-by-step protocols are beyond the scope of this guide, the principles of several key methodologies are outlined below.

Phosphatase Activity Assays

These assays are fundamental to measuring the enzymatic activity of PP2A. A common method utilizes a synthetic, fluorogenic substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).[15]

-

Principle: PP2A dephosphorylates DiFMUP, releasing the fluorescent product DiFMU. The rate of increase in fluorescence is directly proportional to the phosphatase activity.

-

Methodology: Cell lysates or purified PP2A are incubated with DiFMUP in a reaction buffer. Fluorescence is measured over time using a plate reader. To specifically measure PP2A activity, inhibitors of other phosphatases can be included, or PP2A can be first immunoprecipitated from the lysate.[15]

Immunoprecipitation and Western Blotting

These techniques are used to study the assembly of PP2A holoenzymes and the interaction of PP2A with its substrates and regulators.

-

Principle: An antibody specific to one of the PP2A subunits is used to pull down the entire protein complex from a cell lysate. The components of the pulled-down complex are then separated by size using gel electrophoresis and identified using antibodies specific to other proteins of interest.

-

Methodology: Cell lysates are incubated with an antibody against a PP2A subunit, which is coupled to beads. The beads are then washed to remove non-specifically bound proteins, and the bound proteins are eluted and analyzed by Western blotting.[15]

RNA Interference (RNAi)

RNAi, often using short hairpin RNAs (shRNAs), is a powerful tool for studying the function of specific PP2A subunits.

-

Principle: shRNAs are introduced into cells, where they are processed to small interfering RNAs (siRNAs) that target the messenger RNA (mRNA) of a specific gene for degradation, thereby "silencing" that gene.

-

Methodology: A library of shRNAs targeting all known PP2A subunits can be used to systematically knock down each subunit and observe the functional consequences, such as effects on cell transformation or signaling pathways.[6]

Yeast Two-Hybrid System

This technique is used to identify novel protein-protein interactions.

-

Principle: It is based on the modular nature of transcription factors, which have a DNA-binding domain (BD) and a transcriptional activation domain (AD). If two proteins interact, they can bring a separated BD and AD together, reconstituting a functional transcription factor and activating a reporter gene.

-

Methodology: A "bait" protein (e.g., a PP2A subunit) is fused to the BD, and a library of "prey" proteins is fused to the AD. Interaction between the bait and a prey protein results in the expression of a reporter gene, allowing for the identification of interacting partners. This method was used to show the interaction between the B56 subunit and the APC protein.[1]

Workflow of Key Experimental Methods in PP2A Research.

Conclusion and Future Directions

Research on Protein Phosphatase 2A has evolved from its initial identification as a key cellular phosphatase to the complex understanding of its role as a master regulator of signaling networks and a critical tumor suppressor. The intricate mechanisms governing its holoenzyme assembly and substrate specificity are continually being unraveled, providing deeper insights into its diverse cellular functions. The dysregulation of PP2A in cancer and other diseases has opened up exciting avenues for therapeutic development. Future research will likely focus on the development of more specific and potent PP2A modulators, the identification of biomarkers to predict patient response to these therapies, and a more detailed understanding of the roles of specific PP2A holoenzymes in health and disease. The continued exploration of this multifaceted enzyme holds great promise for advancing our understanding of fundamental cellular processes and for the development of novel treatments for a range of human diseases.[12]

References

- 1. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein phosphatase 2 - Wikipedia [en.wikipedia.org]

- 3. PP2A holoenzymes, substrate specificity driving cellular functions and deregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Altering phosphorylation in cancer through PP2A modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. PP2A Phosphatases Take a Giant Leap in the Post-Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting PP2A for cancer therapeutic modulation | Cancer Biology & Medicine [cancerbiomed.org]

- 9. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 10. Biased holoenzyme assembly of protein phosphatase 2A (PP2A): From cancer to small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Targeting protein phosphatase PP2A for cancer therapy: development of allosteric pharmaceutical agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Therapeutic Targeting of PP2A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pptoo: An Investigational Inhibitor of the Phosphatidylinositol Signaling Pathway

For Research Use Only.

Introduction

Pptoo is a novel, potent, and selective small molecule inhibitor of Phospholipase C (PLC), a critical enzyme in the phosphatidylinositol signaling pathway. This pathway is integral to a multitude of cellular processes, including proliferation, differentiation, apoptosis, and metabolism.[1][2] Dysregulation of the phosphatidylinositol signaling cascade has been implicated in various pathologies, such as cancer, inflammatory disorders, and cardiovascular disease. These application notes provide detailed protocols for the in vivo evaluation of Pptoo in preclinical animal models to investigate its therapeutic potential and toxicological profile.

Mechanism of Action

Pptoo exerts its biological effects by inhibiting the enzymatic activity of Phospholipase C. PLC is responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][5] By blocking the production of IP3 and DAG, Pptoo effectively attenuates downstream signaling events, leading to the modulation of various cellular responses.

Signaling Pathway Diagram

Caption: Pptoo inhibits Phospholipase C (PLC), blocking the hydrolysis of PIP2.

Quantitative Data Summary

The following tables summarize hypothetical data from in vivo studies with Pptoo.

Table 1: Acute Oral Toxicity of Pptoo in Mice

| Dose (mg/kg) | Number of Animals | Mortality (%) | Clinical Signs of Toxicity |

| Vehicle Control | 10 | 0 | No observable signs |

| 50 | 10 | 0 | Mild lethargy within the first 2 hours |

| 100 | 10 | 0 | Moderate lethargy, piloerection |

| 200 | 10 | 10 | Severe lethargy, ataxia, one mortality at 24h |

| 500 | 10 | 40 | Pronounced ataxia, tremors, significant mortality |

Table 2: Sub-Chronic (28-Day) Oral Toxicity of Pptoo in Rats

| Parameter | Vehicle Control | 10 mg/kg/day Pptoo | 30 mg/kg/day Pptoo | 100 mg/kg/day Pptoo |

| Body Weight Gain (g) | 120 ± 15 | 115 ± 18 | 100 ± 20 | 85 ± 25** |

| ALT (U/L) | 35 ± 5 | 40 ± 7 | 65 ± 12 | 98 ± 20 |

| AST (U/L) | 45 ± 8 | 50 ± 10 | 80 ± 15* | 120 ± 22 |

| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.1 | 0.9 ± 0.2 | 1.2 ± 0.3** |

| p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD. |

Experimental Protocols

Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is designed to determine the median lethal dose (LD50) of Pptoo and to identify signs of acute toxicity.

1.1. Animal Model

-

Species: BALB/c mice

-

Age: 8-12 weeks

-

Sex: Female (initially)

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature (22 ± 2°C) and humidity (50 ± 10%), and ad libitum access to standard chow and water. Acclimatize animals for at least 7 days before the experiment.

1.2. Materials

-

Pptoo (analytical grade)

-

Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)

-

Oral gavage needles

-

Syringes

-

Animal balance

1.3. Procedure

-

Dose Selection: Based on preliminary in vitro data, start with a dose of 100 mg/kg.

-

Administration: Administer a single dose of Pptoo, suspended in the vehicle, via oral gavage. The administration volume should not exceed 10 mL/kg of body weight. A control group receives only the vehicle.

-

Observation: Observe animals continuously for the first 4 hours post-dosing, and then at least twice daily for 14 days. Record all clinical signs of toxicity, including changes in behavior, appearance (skin, fur, eyes), respiratory and autonomic functions, and the occurrence of convulsions or mortality.

-

Body Weight: Record the body weight of each animal before dosing and on days 1, 3, 7, and 14.

-

Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Experimental Workflow: Acute Toxicity Study

Caption: Workflow for the acute oral toxicity assessment of Pptoo.

Sub-Chronic (28-Day) Oral Toxicity Study

This study evaluates the potential toxicity of Pptoo after repeated daily administration over a 28-day period.

2.1. Animal Model

-

Species: Wistar rats

-

Number: 10 animals (5 male, 5 female) per group

-

Groups:

-

Group 1: Vehicle control (0.5% CMC)

-

Group 2: Low-dose Pptoo (e.g., 10 mg/kg/day)

-

Group 3: Mid-dose Pptoo (e.g., 30 mg/kg/day)

-

Group 4: High-dose Pptoo (e.g., 100 mg/kg/day)

-

-

Housing: As described for the acute toxicity study.

2.2. Materials

-

Pptoo

-

Vehicle (0.5% CMC)

-

Oral gavage needles

-

Equipment for blood collection and clinical chemistry analysis

-

Histopathology supplies

2.3. Procedure

-

Administration: Administer the assigned dose of Pptoo or vehicle daily via oral gavage for 28 consecutive days.

-

Clinical Observations: Conduct and record detailed clinical observations daily.

-

Body Weight and Food Consumption: Record body weight and food consumption weekly.

-

Hematology and Clinical Chemistry: At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia for hematological and clinical chemistry analysis (including liver and kidney function tests).

-

Necropsy and Histopathology: Euthanize all animals and perform a detailed gross necropsy. Collect major organs (liver, kidneys, spleen, heart, lungs, brain, etc.), weigh them, and preserve them in 10% neutral buffered formalin for histopathological examination.

In Vivo Efficacy Study: Carrageenan-Induced Paw Edema Model

This protocol assesses the anti-inflammatory effects of Pptoo in a widely used model of acute inflammation.

3.1. Animal Model

-

Species: Sprague-Dawley rats

-

Number: 8 animals per group

-

Groups:

-

Group 1: Vehicle control

-

Group 2: Pptoo (e.g., 10, 30, 100 mg/kg, p.o.)

-

Group 3: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

-

3.2. Materials

-

Pptoo

-

Vehicle (0.5% CMC)

-

Indomethacin

-

1% (w/v) λ-Carrageenan solution in sterile saline

-

Plethysmometer

3.3. Procedure

-

Drug Administration: Administer Pptoo, vehicle, or Indomethacin orally 60 minutes before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

-

Calculation: The percentage inhibition of edema is calculated for each group using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Experimental Workflow: Efficacy Study

Caption: Workflow for assessing the anti-inflammatory efficacy of Pptoo.

References

Application Notes and Protocols for Dissolving Pptoo in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pptoo, also known as Pen(1)-Phe(2)-Thr(4)-Orn(8)-oxytocin, is a synthetic analog of the neuropeptide hormone oxytocin. As an oxytocin analog, Pptoo is presumed to exert its biological effects through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) that mediates a variety of cellular signaling pathways. Proper dissolution and handling of Pptoo are critical for obtaining accurate and reproducible results in cell culture-based assays. These application notes provide a detailed protocol for the solubilization of Pptoo and its application in cell culture experiments, including information on its mechanism of action and recommended handling procedures.

Chemical Information

| Parameter | Value |

| Full Name | Pen(1)-Phe(2)-Thr(4)-Orn(8)-oxytocin |

| Abbreviation | Pptoo |

| Molecular Formula | C43H68N12O11S2 |

| Molecular Weight | 993.2 g/mol [1] |

| Appearance | Typically a solid or crystalline powder |

Solubility and Stock Solution Preparation

The solubility of Pptoo has not been extensively reported. However, based on the solubility of its parent compound, oxytocin, Pptoo is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). Oxytocin is soluble in DMSO at approximately 14 mg/mL.[2][3]

Table 1: Recommended Solvents for Pptoo Stock Solution

| Solvent | Recommended Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥10 mg/mL (estimated) | High-purity, anhydrous, cell culture grade DMSO is recommended. |

Experimental Protocols

Protocol 1: Preparation of a Pptoo Stock Solution in DMSO

Materials:

-

Pptoo (solid powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous

-

Sterile, conical-bottom microcentrifuge tubes or vials (polypropylene or glass)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Balance

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing Pptoo: Carefully weigh the desired amount of Pptoo powder using a calibrated analytical balance.

-

Dissolution in DMSO:

-

Transfer the weighed Pptoo to a sterile microcentrifuge tube or vial.

-

Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL or 10 mM).

-

Cap the tube securely and vortex thoroughly until the Pptoo is completely dissolved. The solution should be clear and free of particulates.

-

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term stability. Properly stored, the DMSO stock solution should be stable for several months.

-

Protocol 2: Preparation of Working Solutions and Treatment of Cells

Materials:

-

Pptoo stock solution (from Protocol 1)

-

Pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with appropriate supplements)

-

Cultured cells in multi-well plates or flasks

-

Sterile, calibrated micropipettes and tips

Procedure:

-

Thawing the Stock Solution: Thaw an aliquot of the Pptoo stock solution at room temperature.

-

Serial Dilution (if necessary): If a range of concentrations is to be tested, perform serial dilutions of the stock solution in 100% DMSO.

-

Preparation of Working Solution:

-

Directly before treating the cells, dilute the Pptoo stock solution (or serial dilutions) into pre-warmed complete cell culture medium to the desired final concentration.

-

Important: To avoid precipitation, add the DMSO-dissolved Pptoo to the culture medium and mix immediately and thoroughly. Do not add the aqueous medium to the concentrated DMSO stock.

-

The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. Many cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require lower concentrations (e.g., ≤0.1%).

-

-

Cell Treatment:

-

Remove the existing medium from the cultured cells.

-

Add the freshly prepared Pptoo-containing medium (the working solution) to the cells.

-

Include a vehicle control group of cells treated with the same final concentration of DMSO in the culture medium without Pptoo.

-

-

Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).

Mechanism of Action and Signaling Pathway

Pptoo, as an oxytocin analog, is expected to bind to and activate the oxytocin receptor (OTR). The OTR is a G-protein coupled receptor that, upon ligand binding, can activate multiple downstream signaling pathways. The primary and most well-characterized pathway involves the coupling to Gαq/11 proteins.

Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).

Furthermore, OTR activation can also lead to the stimulation of other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway and the Rho kinase (ROCK) pathway, which are involved in cell proliferation, differentiation, and contraction.

Experimental Workflow

The following diagram illustrates the general workflow for conducting a cell-based assay with Pptoo.

Quantitative Data Summary

Table 2: Typical Concentration Ranges for Oxytocin Analogs in Cell Culture

| Assay Type | Typical Concentration Range | Notes |

| Receptor Binding Assays | 0.1 nM - 1 µM | To determine binding affinity (Kd) or inhibitory constants (Ki). |

| Functional Assays (e.g., Calcium Flux, IP1 Accumulation) | 1 pM - 10 µM | To determine potency (EC50) and efficacy. A dose-dependent mitogenic effect of oxytocin has been observed at 1 nM and 100 nM in some cell lines.[4] |

| Cell Proliferation/Viability Assays | 1 nM - 10 µM | Dependent on cell type and duration of exposure. |

Note: The optimal concentration of Pptoo should be determined empirically for each specific cell line and experimental endpoint.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Precipitation of Pptoo in culture medium | - Pptoo concentration exceeds its solubility limit in the final medium. - Insufficient mixing upon dilution. - High concentration of DMSO stock. | - Lower the final concentration of Pptoo. - Ensure rapid and thorough mixing when diluting the DMSO stock into the medium. - Prepare a more dilute DMSO stock solution to minimize the volume added to the medium. |

| High background or off-target effects | - Cytotoxicity of DMSO. - Pptoo degradation. | - Ensure the final DMSO concentration is non-toxic for your specific cell line (perform a DMSO toxicity curve). - Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |

| No observable effect of Pptoo | - Inactive Pptoo. - Low expression of oxytocin receptors on the cell line. - Suboptimal Pptoo concentration. | - Verify the integrity of the Pptoo compound. - Confirm OTR expression in your cell line of interest (e.g., by qPCR, Western blot, or flow cytometry). - Perform a dose-response experiment to determine the optimal working concentration. |

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling Pptoo and DMSO.

-

DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.

-

Consult the Safety Data Sheet (SDS) for Pptoo for specific handling and disposal instructions.

By following these detailed application notes and protocols, researchers can confidently prepare and utilize Pptoo for a variety of cell culture experiments, ensuring reliable and reproducible data.

References

- 1. Oxytocin, pen(1)-phe(2)-thr(4)-orn(8)- | C43H68N12O11S2 | CID 3083253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Oxytocin synthesis and oxytocin receptor expression by cell lines of human small cell carcinoma of the lung stimulate tumor growth through autocrine/paracrine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing Pptoo Concentration for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction